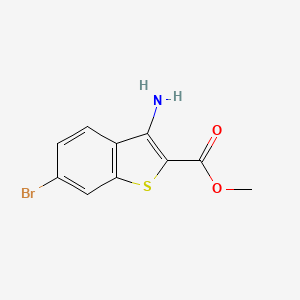

Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate

Descripción

Molecular Architecture and Crystallographic Analysis

The molecular architecture of methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate exhibits a fused heterocyclic system containing both aromatic and heteroatomic components that contribute to its unique three-dimensional structure. The benzothiophene core consists of a benzene ring fused to a thiophene ring, creating a planar conjugated system that serves as the foundation for the molecule's electronic properties. The compound crystallizes with specific geometric parameters that can be understood through comparison with related benzothiophene derivatives that have been subjected to detailed crystallographic analysis.

X-ray crystallographic studies of related benzothiophene compounds have revealed important structural features that can be extrapolated to understand the solid-state behavior of this compound. Research on similar compounds has shown that the benzothiophene ring system typically adopts a planar conformation with minimal deviation from coplanarity. The presence of substituents at specific positions influences the overall molecular geometry and packing arrangements in the crystal lattice.

The molecular properties derived from computational analysis and experimental determination provide insight into the compound's structural characteristics. Based on available data, the compound exhibits a calculated logarithm of the partition coefficient (LogP) value of 3.58, indicating moderate lipophilicity. The heavy atom count of 15 atoms and a rotatable bond count of 2 suggest a relatively rigid molecular framework with limited conformational flexibility.

| Property | Value | Units |

|---|---|---|

| Molecular Weight | 286.14 | Daltons |

| Heavy Atoms Count | 15 | atoms |

| Rotatable Bond Count | 2 | bonds |

| Number of Rings | 2 | rings |

| Polar Surface Area | 52 | Ų |

| Hydrogen Bond Acceptors | 2 | count |

| Hydrogen Bond Donors | 1 | count |

| Carbon Bond Saturation (Fsp3) | 0.1 | fraction |

The crystallographic analysis of benzothiophene derivatives has revealed that intermolecular interactions play a crucial role in determining crystal packing patterns. Studies on related compounds have demonstrated that hydrogen bonding interactions, particularly those involving amino groups and carbonyl functionalities, significantly influence the solid-state structure. The presence of the amino group at the 3-position in this compound suggests the potential for forming intramolecular hydrogen bonds with the adjacent ester carbonyl group, which could stabilize specific conformations and influence the overall molecular geometry.

Propiedades

IUPAC Name |

methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZARJZCGTKHODQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401212509 | |

| Record name | Methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401212509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017782-63-6 | |

| Record name | Methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401212509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available 1-benzothiophene-2-carboxylic acid.

Bromination: The 1-benzothiophene-2-carboxylic acid is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.

Amination: The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amino group at the 3-position.

Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst such as sulfuric acid to yield methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated bromination and amination processes, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

2.1. Cross-Coupling Reactions

One of the prominent reaction pathways for methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate is through cross-coupling reactions, particularly with aryl halides. These reactions are often catalyzed by transition metals such as copper or palladium.

Key Findings:

-

The coupling reaction between methyl 3-amino-1-benzothiophene-2-carboxylate and various aryl halides (e.g., 4-iodoanisole and 4-bromoanisole) has been studied extensively. The results indicate that aryl iodides exhibit greater reactivity compared to bromides, resulting in higher yields of the desired products .

-

A typical reaction condition involves the use of a copper catalyst and proline as a promoter, which facilitates the formation of coupled products in moderate to high yields. The yield varies significantly based on the nature of the aryl halide used, with iodides generally providing better outcomes than bromides .

2.2. Substitution Reactions

This compound can also participate in nucleophilic substitution reactions, where the amino group can act as a nucleophile.

Examples:

-

The reaction with electrophiles such as alkyl halides or acyl chlorides can lead to various substituted derivatives of benzothiophene. This pathway is crucial for synthesizing compounds with enhanced biological activity .

2.3. Oxidation and Reduction Reactions

The compound can undergo oxidation and reduction reactions, altering its functional groups:

-

Oxidation: The amino group can be oxidized to form nitro or oxime derivatives using agents like hydrogen peroxide or potassium permanganate.

-

Reduction: Conversely, reduction reactions can convert nitro groups back to amino groups using reducing agents like lithium aluminum hydride.

2.4. Domino Reactions

Recent methodologies have introduced domino reactions that allow for the synthesis of complex benzothiophene derivatives from simpler precursors.

Research Findings:

-

In one study, this compound was reacted with semicarbazide to yield semicarbazone derivatives in moderate yields (44%). This showcases the versatility of the compound in forming diverse chemical entities through sequential reaction steps .

3.1. Reaction Yields from Cross-Coupling Studies

| Aryl Halide | Catalyst | Yield (%) | Comments |

|---|---|---|---|

| 4-Iodoanisole | Copper/Proline | 85 | High reactivity |

| 4-Bromoanisole | Copper/Proline | 38 | Lower reactivity than iodide |

| Phenyl Iodide | Palladium | 60 | Moderate yield |

| Ortho-substituted | Copper/Proline | Varied | Difficult but achievable |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate is investigated for its potential as a precursor in drug development:

- Anticancer Agents : Compounds derived from this structure have shown promise as kinase inhibitors, targeting pathways involved in cancer progression .

- Antimicrobial Properties : Research indicates potential activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Organic Synthesis

The compound serves as a valuable building block in the synthesis of more complex organic molecules:

- Heterocyclic Compounds : It is utilized in constructing heterocycles essential for pharmaceuticals and agrochemicals.

- Coupling Reactions : The compound can participate in coupling reactions to create novel compounds with enhanced biological activity.

Material Science

In addition to biological applications, this compound is explored for its utility in material science:

- Organic Semiconductors : Its unique electronic properties make it suitable for developing advanced materials such as organic semiconductors and polymers.

Case Study 1: Anticancer Activity

A study evaluated various derivatives of this compound for their efficacy against cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications to the compound could enhance its therapeutic potential.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound. It was found to inhibit the growth of several bacterial strains, highlighting its potential as a lead compound in developing new antibiotics.

Mecanismo De Acción

The mechanism of action of methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate depends on its specific application:

Biological Activity: The amino and bromine groups can interact with biological targets, such as enzymes or receptors, potentially inhibiting their function or altering their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability.

Chemical Reactions: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzothiophene ring, affecting its behavior in various chemical reactions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties and applications of Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate, we compare it with structurally related benzothiophene and thiophene derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects: The bromo substituent in the target compound enhances reactivity in cross-coupling reactions compared to chloro (as in Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate) . Bromine’s larger atomic size and polarizability make it more amenable to nucleophilic substitution or metal-catalyzed coupling. The amino group (-NH₂) provides nucleophilic character, enabling reactions like diazotization or condensation, which are absent in analogs with non-reactive substituents (e.g., methyl or trifluoromethyl).

Ester Group Influence: The ethyl ester analog (C₁₁H₁₀BrNO₂S) exhibits a higher molecular weight (300.17 vs. 286.15) and boiling point (423°C) compared to the methyl ester due to increased alkyl chain length . Ethyl esters generally have lower solubility in polar solvents than methyl esters.

Heterocycle Variations: Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate shares a similar molecular weight (286.27) but differs in core structure (thiophene vs. benzothiophene) and substituents.

Applications: The target compound’s bromo and amino groups make it valuable in pharmaceutical intermediates (e.g., kinase inhibitors) . In contrast, Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate may find use in agrochemicals due to its chloro and methyl substituents .

Research Implications

- Synthetic Utility: this compound’s dual functional groups enable sequential modifications, a feature less accessible in analogs like the ethyl ester or chloro-methyl derivatives.

- Analytical Challenges : The absence of reported melting/boiling points for the target compound highlights a gap in physicochemical data, necessitating further characterization using techniques like differential scanning calorimetry (DSC) or gas chromatography (GC) .

Actividad Biológica

Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate is an organic compound belonging to the benzothiophene family, characterized by a fused benzene and thiophene ring structure. The compound is notable for its amino group at the 3-position, a bromine atom at the 6-position, and a methyl ester group at the 2-position. This unique arrangement of functional groups contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have demonstrated its effectiveness against various bacterial strains, suggesting that the compound may act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity . Laboratory tests indicate that it can inhibit the growth of several fungal pathogens, potentially making it useful in treating fungal infections. The mechanism may involve the inhibition of ergosterol synthesis, which is vital for fungal cell membrane integrity.

Anticancer Potential

This compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

- Study on Cancer Cell Lines : In vitro studies using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was particularly effective against breast and lung cancer cells, with IC50 values in the low micromolar range.

- Mechanistic Insights : Further investigation into its mechanism of action indicated that the compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced energy production and increased oxidative stress .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The amino and bromine groups enhance binding affinity to various enzymes, potentially inhibiting their function.

- Cellular Pathway Interference : The compound may alter cellular redox states or form reactive intermediates that interact with biomolecules essential for cellular processes .

Data Table: Biological Activities of this compound

| Activity Type | Target Organisms/Cells | IC50/Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Low μM range | Cell wall synthesis disruption |

| Antifungal | Fungal pathogens | Low μM range | Ergosterol synthesis inhibition |

| Anticancer | Breast and lung cancer cells | Low μM range | Apoptosis induction via signaling modulation |

Q & A

Q. Table 1: Representative Synthesis Parameters from Analogous Compounds

| Parameter | Condition/Value | Source |

|---|---|---|

| Solvent | Dry CH₂Cl₂ | |

| Reaction Time | Overnight reflux | |

| Purification Method | Reverse-phase HPLC | |

| Yield Range | 47%–67% |

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

Characterization requires a combination of techniques:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, ester carbonyl at ~δ 165 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ stretches at ~3300 cm⁻¹) .

- Melting Point Analysis : Confirms purity (reported ranges: 213–226°C for related structures) .

- Elemental Analysis : Validates stoichiometry (e.g., Br content via XRF or ICP-MS) .

Q. Table 2: Typical Spectral Data for Benzothiophene Derivatives

| Technique | Key Observations | Source |

|---|---|---|

| ¹H NMR | Aromatic H: δ 6.8–7.5 ppm | |

| IR | C=O: 1700 cm⁻¹; NH₂: 3300 cm⁻¹ | |

| Melting Point | 213–226°C |

Advanced: How can researchers resolve contradictions in bromination regioselectivity during synthesis?

Answer:

Regioselectivity challenges arise due to competing electrophilic aromatic substitution pathways. Methodologies include:

- Computational Modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing electron density and substituent effects (e.g., amino groups as ortho/para directors) .

- Crystallographic Validation : Single-crystal X-ray diffraction (using SHELX software) confirms bromine positioning .

- Competitive Experiments : Systematic variation of brominating agents (e.g., NBS vs. Br₂) and solvents to optimize selectivity .

Advanced: What strategies enhance the bioactivity of derivatives in drug discovery?

Answer:

Structure-Activity Relationship (SAR) studies guide optimization:

- Functional Group Modifications : Introducing electron-withdrawing groups (e.g., Br, CF₃) enhances binding to hydrophobic pockets .

- Scaffold Hybridization : Coupling with bioactive moieties (e.g., cyclohexenyl groups, as in ) improves antibacterial efficacy .

- Pharmacokinetic Profiling : Adjusting ester groups (e.g., methyl to ethyl) modulates solubility and metabolic stability .

Advanced: How should researchers address data discrepancies in crystallographic refinement?

Answer:

Contradictions in crystallographic data (e.g., poor R-factors) require:

- Robust Refinement Tools : SHELXL refines high-resolution or twinned data via iterative least-squares cycles .

- Cross-Validation : Compare with spectroscopic data (e.g., NMR/IR) to confirm molecular geometry .

- Data Reproducibility : Repeat experiments under identical conditions to rule out instrumental artifacts .

Advanced: What methodologies ensure high purity (>95%) during synthesis?

Answer:

- Chromatographic Techniques : HPLC (as in ) or flash chromatography removes impurities .

- Recrystallization : Optimize solvent pairs (e.g., methanol/water) to isolate crystalline products .

- In-Line Monitoring : Use LC-MS or TLC to track reaction progress and purity in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.